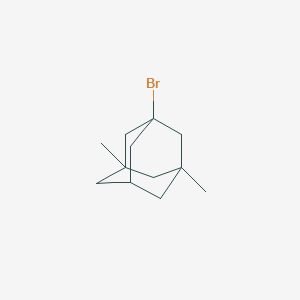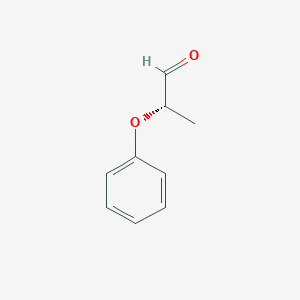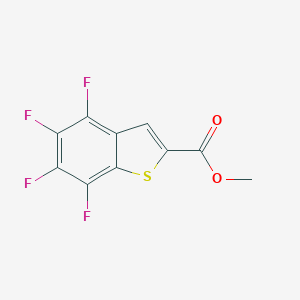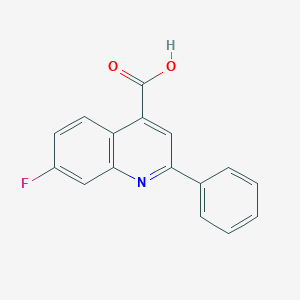
1-Brom-3,5-Dimethyladamantan
Übersicht
Beschreibung
1-Bromo-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-dimethyladamantane is primarily used as an intermediate in the synthesis of memantine hydrochloride, a drug used to treat Alzheimer’s disease . It is also employed in the synthesis of other adamantane derivatives, which have applications in medicinal chemistry, materials science, and organic synthesis . The compound’s unique structure makes it valuable for creating complex molecular architectures.
Vorbereitungsmethoden
1-Bromo-3,5-dimethyladamantane can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyladamantane using hydrobromic acid in acetic acid. The reaction is typically carried out at a temperature range of 50-55°C for about 12 hours . Another method involves a two-step process starting from 1,3-dimethyladamantane, which is first converted to 1-acetamido-3,5-dimethyladamantane and then to 1-Bromo-3,5-dimethyladamantane .
Analyse Chemischer Reaktionen
1-Bromo-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl groups, leading to the formation of compounds like 3,5-dimethyladamantan-1-ol.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its structural analogs suggest potential reactivity under appropriate conditions.
Amidation: The compound can undergo amidation reactions, especially when catalyzed by manganese compounds and complexes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,5-dimethyladamantane can be compared to other adamantane derivatives such as:
1,3-Dimethyladamantane: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-3,5-dimethyladamantane: Similar in structure but with chlorine instead of bromine, affecting its reactivity and applications.
Memantine: A derivative used in Alzheimer’s treatment, showcasing the therapeutic potential of adamantane derivatives.
1-Bromo-3,5-dimethyladamantane stands out due to its specific reactivity and utility in synthesizing pharmacologically active compounds.
Eigenschaften
IUPAC Name |
1-bromo-3,5-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916495 | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-37-7 | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 941-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-3,5-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Bromo-3,5-dimethyladamantane in pharmaceutical chemistry?
A1: 1-Bromo-3,5-dimethyladamantane is a crucial starting material in the synthesis of Memantine hydrochloride [, , ]. The compound's structure, particularly the bromine atom at the 1-position, allows for various chemical transformations, making it a versatile precursor for Memantine and potentially other pharmaceutical compounds.
Q2: What are the recent advancements in synthesizing Memantine hydrochloride from 1-Bromo-3,5-dimethyladamantane?
A2: Researchers have explored more efficient and cost-effective methods for synthesizing Memantine hydrochloride from 1-Bromo-3,5-dimethyladamantane. One approach involves direct amination using either thiourea [] or urea []. These methods offer advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simplified procedures, making them potentially more suitable for large-scale production.
Q3: Can you elaborate on the direct amination method using thiourea and its advantages?
A3: Direct amination of 1-Bromo-3,5-dimethyladamantane with thiourea involves reacting the compound with thiourea in the presence of propylene glycol (PG) and hydrochloric acid (HCl) []. This method has been optimized for temperature, reaction time, and molar ratios of reactants to achieve high yields (up to 83.11%) of Memantine hydrochloride. The obtained product was characterized by IR, MS, and H-NMR spectroscopy, confirming its purity and identity []. This one-pot synthesis offers a simpler, safer, and more economical alternative to conventional methods.
Q4: What other synthetic routes utilize 1-Bromo-3,5-dimethyladamantane as a starting material?
A4: Beyond direct amination, 1-Bromo-3,5-dimethyladamantane can be used to synthesize 1-acetamido-3,5-dimethyladamantane []. This method employs manganese-containing catalysts, such as MnCl2, MnBr2, and Mn(acac)3, and operates at moderate temperatures (120-130°C) []. This reaction pathway highlights the versatility of 1-Bromo-3,5-dimethyladamantane in accessing diverse adamantane derivatives, which are valuable building blocks in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

